2-(Benzothiazol-2-ylsulfanyl)-1-(2,3-dihydro-indol-1-yl)-ethanone
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Overview
Description
2-(Benzothiazol-2-ylsulfanyl)-1-(2,3-dihydro-indol-1-yl)-ethanone is a synthetic organic compound that features both benzothiazole and indole moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzothiazol-2-ylsulfanyl)-1-(2,3-dihydro-indol-1-yl)-ethanone typically involves the following steps:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Coupling of the Two Moieties: The final step involves the coupling of the benzothiazole and indole moieties through a sulfanyl linkage, often using a thiol reagent and appropriate coupling conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(Benzothiazol-2-ylsulfanyl)-1-(2,3-dihydro-indol-1-yl)-ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The benzothiazole and indole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzothiazole and indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzothiazol-2-ylsulfanyl)-1-(2,3-dihydro-indol-1-yl)-ethanone would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(Benzothiazol-2-ylsulfanyl)-1-(1H-indol-3-yl)-ethanone: Similar structure but with a different substitution pattern on the indole ring.
2-(Benzothiazol-2-ylsulfanyl)-1-(2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)-ethanone: Contains a pyrrolopyridine moiety instead of an indole.
Uniqueness
The uniqueness of 2-(Benzothiazol-2-ylsulfanyl)-1-(2,3-dihydro-indol-1-yl)-ethanone lies in its specific combination of benzothiazole and indole moieties, which may confer unique biological or chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS2/c20-16(19-10-9-12-5-1-3-7-14(12)19)11-21-17-18-13-6-2-4-8-15(13)22-17/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIYMPLXVKDCIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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